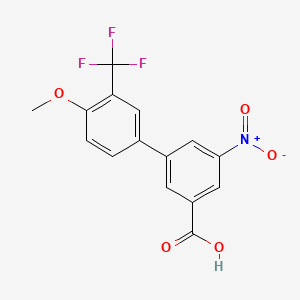

3-(4-Methoxy-3-trifluoromethylphenyl)-5-nitrobenzoic acid

Description

Properties

IUPAC Name |

3-[4-methoxy-3-(trifluoromethyl)phenyl]-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3NO5/c1-24-13-3-2-8(7-12(13)15(16,17)18)9-4-10(14(20)21)6-11(5-9)19(22)23/h2-7H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDJGXASNFJIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692178 | |

| Record name | 4'-Methoxy-5-nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261911-36-7 | |

| Record name | 4'-Methoxy-5-nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-3-trifluoromethylphenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by the introduction of methoxy and trifluoromethyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-trifluoromethylphenyl)-5-nitrobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring, introducing new functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with agents like tin(II) chloride.

Substitution: Halogenation using chlorine or bromine, and further substitution with nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions include various substituted benzoic acids, aminobenzoic acids, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Methoxy-3-trifluoromethylphenyl)-5-nitrobenzoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-trifluoromethylphenyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- 5-Nitro-2-(trifluoromethyl)benzoic acid (CAS 847547-06-2): Formula: C₈H₄F₃NO₄ (MW: 259.12 g/mol). The trifluoromethyl and nitro groups are in the 2- and 5-positions of the benzoic acid ring, respectively. This arrangement reduces steric hindrance compared to the target compound but increases acidity due to the electron-withdrawing trifluoromethyl group at the ortho position .

- 2-Nitro-4-trifluoromethylbenzoic acid (CAS 320-94-5): Formula: C₈H₄F₃NO₄ (MW: 259.12 g/mol).

- 3-(4-Ethoxy-2-methylphenyl)-5-nitrobenzoic acid (CAS 1261905-65-0): Formula: C₁₆H₁₅NO₅ (MW: 301.29 g/mol). Substitution with an ethoxy group (instead of methoxy) and a methyl group alters lipophilicity and steric bulk, making it more suitable for hydrophobic interactions in drug design .

Functional Group Variations

- 3-(2-Chloro-5-methoxyphenyl)-5-nitrobenzoic acid (CAS: Not listed): Formula: C₁₄H₁₀ClNO₅ (MW: 307.69 g/mol).

- 2-{[(3-Fluorophenyl)methyl]amino}-5-nitrobenzoic acid: Formula: C₁₄H₁₁FN₂O₄ (MW: 290.25 g/mol).

Comparative Data Table

Biological Activity

3-(4-Methoxy-3-trifluoromethylphenyl)-5-nitrobenzoic acid, also known by its chemical formula and molecular weight of 341.24 g/mol, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 341.24 g/mol

- Storage Conditions : Recommended storage at -20°C to maintain stability .

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its antimicrobial and anticancer properties. The compound exhibits a range of activities that make it a candidate for further pharmaceutical development.

Antimicrobial Activity

Research indicates that derivatives of nitrobenzoic acids possess significant antimicrobial properties. A study highlighted the synthesis of various nitrobenzoic acid derivatives, including this compound, which showed promising results against Mycobacterium tuberculosis and other pathogens .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds in similar studies have shown significant potency against various cancer cell lines, indicating a potential for therapeutic applications in oncology .

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.

- Antioxidant Properties : Some studies indicate that related compounds exhibit antioxidant effects, potentially contributing to their therapeutic efficacy .

Case Studies

- Antimicrobial Efficacy : In vitro assays demonstrated that the compound effectively inhibited the growth of several bacterial strains, with a notable reduction in colony-forming units (CFUs) observed at specific concentrations.

- Cancer Cell Line Studies : A study evaluating the effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines reported IC50 values indicating significant inhibitory activity, comparable to standard chemotherapeutics .

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal synthetic routes for 3-(4-Methoxy-3-trifluoromethylphenyl)-5-nitrobenzoic acid, and how can purity be validated?

The synthesis typically involves multi-step functionalization of benzoic acid derivatives. For example:

- Nitro-group introduction : Electrophilic aromatic substitution using nitric acid/sulfuric acid under controlled temperatures (0–5°C).

- Trifluoromethyl and methoxy addition : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

- Purity validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to confirm molecular weight (341.24 g/mol) .

Q. How should spectroscopic characterization (NMR, IR, MS) be prioritized for structural confirmation?

Q. What role do the trifluoromethyl, methoxy, and nitro groups play in reactivity?

- Trifluoromethyl : Enhances lipophilicity and metabolic stability; electron-withdrawing effect directs electrophilic substitution.

- Methoxy : Electron-donating group stabilizes intermediates in cross-coupling reactions.

- Nitro : Strong electron-withdrawing group increases acidity of the benzoic acid (pKa ~1–2) and facilitates reduction to amine derivatives for further functionalization .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking : Use SwissDock or AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2 or kinases).

- Key parameters :

Q. What experimental assays are suitable for evaluating antibacterial activity?

Q. How can solubility challenges in aqueous buffers be addressed for in vitro studies?

Q. What structural analogs are critical for structure-activity relationship (SAR) studies?

Q. What crystallographic techniques resolve disorder in the nitro or trifluoromethyl groups?

Q. How should stability under physiological conditions be assessed?

Q. How can conflicting spectral data between batches be resolved?

- Multi-technique validation : Cross-check NMR (DEPT-135 for quaternary carbons), IR (functional group fingerprints), and X-ray powder diffraction (XRPD) for polymorph identification.

- Batch reproducibility : Standardize reaction conditions (e.g., stoichiometry, catalyst loading) and use in situ FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.